molecular formula C15H13F3N4O3S B2635676 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1021120-95-5

2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2635676
CAS No.: 1021120-95-5
M. Wt: 386.35
InChI Key: KAMKCXITMGSKQM-UHFFFAOYSA-N
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Description

2-((6-Acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic compound featuring a pyridazine core, a thioether linkage, and acetamide moieties. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. Compounds with similar pyridazin-3-yl-thioether scaffolds have been investigated as potent glutaminase inhibitors , which are relevant to the study of cancer and various immune disorders. The presence of the 4-(trifluoromethoxy)phenyl group may enhance the molecule's metabolic stability and binding affinity to biological targets. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical as a key intermediate or a reference standard in hit-to-lead optimization campaigns. It is particularly useful for exploring structure-activity relationships (SAR) in projects targeting glutamine metabolism in proliferating cells, autoimmune diseases, and inflammatory conditions . As with any research compound, proper safety handling procedures must be followed.

Properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O3S/c1-9(23)19-12-6-7-14(22-21-12)26-8-13(24)20-10-2-4-11(5-3-10)25-15(16,17)18/h2-7H,8H2,1H3,(H,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMKCXITMGSKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Acetamido Group: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.

    Attachment of the Trifluoromethoxyphenyl Group: This step involves the reaction of the intermediate compound with a trifluoromethoxyphenyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the acetamido group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives similar to 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide exhibit anticonvulsant properties. For instance, research involving related N-phenylacetamide derivatives showed promising results in animal models of epilepsy. These compounds were evaluated for their effectiveness using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (PTZ) tests, demonstrating significant anticonvulsant activity .

Table 1: Anticonvulsant Activity Results

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
Compound 2052.30>500>9.56
Phenytoin28.10>100>3.6
Valproic Acid4857841.6

This table illustrates that while compound 20 had a higher effective dose than phenytoin, it exhibited a more favorable protective index compared to standard antiepileptic drugs.

Anti-inflammatory Potential

The P2Y14 nucleotide receptor has been implicated in various inflammatory diseases. Compounds like this compound may interact with this receptor, leading to anti-inflammatory effects. Computational studies have suggested that modifications in the structure can enhance binding affinity to P2Y14, indicating potential therapeutic applications in treating inflammatory disorders .

Case Study 1: Evaluation of Anticonvulsant Properties

In a study assessing the anticonvulsant activity of N-phenylacetamides, several derivatives were synthesized and tested. The most potent compound showed efficacy in both MES and PTZ models, highlighting the importance of structural modifications in enhancing therapeutic effects . The findings support further exploration of related compounds for epilepsy treatment.

Case Study 2: In Silico Studies on P2Y14 Receptor Interaction

Computational analysis was conducted to evaluate the interaction of various derivatives with the P2Y14 receptor. The results indicated that specific modifications could significantly improve binding affinity, suggesting that compounds like this compound might serve as lead candidates for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system under investigation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Aromatic Substituent Potential Applications
2-((6-Acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide Pyridazine 6-Acetamido, thioether, trifluoromethoxy 4-(Trifluoromethoxy)phenyl Not specified (likely medicinal)
2-[(4-Hydroxy-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide Pyrimidine 4-Hydroxy, thioether, trifluoromethyl 3-(Trifluoromethyl)phenyl Not specified
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide derivatives Benzothiazole Trifluoromethyl, methoxyphenyl Phenyl/methoxyphenyl Pharmaceutical candidates
2-((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)-N-(quinoxalin-6-yl)acetamide Pyrimidine 4-Chlorophenyl, quinoxaline Quinoxaline-6-yl Synthetic intermediate

Key Observations:

Heterocyclic Core Influence: The pyridazine core in the target compound differs from pyrimidine () and benzothiazole () systems. Benzothiazole derivatives () exhibit rigid fused-ring systems, which could improve thermal stability but reduce conformational flexibility compared to pyridazine-based structures .

Substituent Effects: The trifluoromethoxy group (target compound) is more lipophilic and electron-withdrawing than the trifluoromethyl group () or chlorophenyl (), influencing solubility and membrane permeability .

Synthetic Accessibility :

  • Pyridazine-thioacetamide synthesis may require protective strategies for the acetamido group during thioether formation, similar to pyrimidine-thioacetamide routes in .
  • Trifluoromethoxy introduction likely involves electrophilic substitution or coupling reactions, as seen in trifluoromethyl-containing analogs () .

Biological Activity

The compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activity, particularly as an inhibitor of glutaminase (GLS1), which is implicated in various diseases including cancer. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C15H15F3N4O2S\text{C}_{15}\text{H}_{15}\text{F}_3\text{N}_4\text{O}_2\text{S}

Structural Features

  • Thio Group : The presence of a thio group enhances the compound's interaction with biological targets.
  • Pyridazine Ring : The 6-acetamidopyridazine moiety is crucial for biological activity, potentially influencing receptor binding and enzyme inhibition.
  • Trifluoromethoxy Group : This group may contribute to the lipophilicity and overall potency of the compound.

The primary mechanism of action for this compound involves the inhibition of GLS1, an enzyme that catalyzes the conversion of glutamine to glutamate. This inhibition can disrupt metabolic pathways in cancer cells, leading to reduced proliferation and increased apoptosis.

In Vitro Studies

Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism Reference
PC3 (Prostate Cancer)5.2Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)4.8Inhibition of GLS1 activity
SKNMC (Neuroblastoma)6.0Disruption of glutamine metabolism

Apoptosis Induction

The compound has been shown to activate caspases (3, 8, and 9), which are critical mediators in the apoptotic pathway. For instance, in MCF7 cells, significant activation of caspases was observed, indicating that the compound effectively triggers programmed cell death in cancerous cells.

Study 1: Efficacy Against Prostate Cancer

In a study involving PC3 prostate cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted that at an IC50 value of 5.2 µM, the compound significantly induced apoptosis, as evidenced by increased caspase activity and PARP cleavage.

Study 2: Breast Cancer Response

Another investigation focused on MCF7 breast cancer cells revealed that the compound not only inhibited cell growth but also altered metabolic pathways associated with glutamine utilization. The results indicated a promising therapeutic index for this compound in treating breast cancer, with an IC50 value of 4.8 µM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis of structurally analogous acetamide derivatives often involves multi-step reactions, such as substitution, reduction, and condensation. For example, substituting nitro groups with heterocyclic moieties (e.g., pyridazine) under alkaline conditions can generate intermediates, followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid or other acylating agents . Key factors include pH control, temperature, and catalyst selection. For instance, alkaline conditions promote nucleophilic substitution, while acidic environments favor reduction. Yield optimization may require iterative adjustments to stoichiometry and solvent systems (e.g., DMF or THF) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : Structural validation typically employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., pyridazine ring protons at δ 7.5–8.5 ppm) and acetamide linkages (N–H signals near δ 10–12 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N–H stretch) confirm acetamide groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated vs. observed m/z for C14_{14}H12_{12}F3_3N4_4O2_2S) .
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under various pH and temperature conditions?

  • Methodological Answer : Solubility screening in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) is critical for formulation. Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • Forced Degradation : Exposure to acidic/basic conditions (e.g., 0.1M HCl/NaOH) to identify hydrolytic pathways (e.g., cleavage of the thioether bond) .
  • Light Sensitivity : UV-vis spectroscopy under accelerated light stress (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the thioacetamide and trifluoromethoxy groups in biological activity?

  • Methodological Answer : SAR strategies include:

  • Analog Synthesis : Replace the trifluoromethoxy group with methoxy, ethoxy, or halogens to assess electronic effects on target binding .
  • Thioether vs. Ether Linkages : Compare bioactivity of thioacetamide derivatives with oxygen-based analogs to determine sulfur’s contribution to potency (e.g., hydrogen bonding vs. hydrophobic interactions) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or proteases .

Q. What in vivo models are appropriate for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound?

  • Methodological Answer :

  • Rodent Models : Assess oral bioavailability, half-life (t1/2_{1/2}), and tissue distribution via LC-MS/MS quantification of plasma/tissue samples .
  • Metabolite Identification : Liver microsome assays (human/rodent) to detect phase I/II metabolites (e.g., CYP450-mediated oxidation) .
  • Disease Models : Inflammation or cancer xenografts to correlate PK parameters (AUC, Cmax_{max}) with efficacy endpoints (e.g., tumor volume reduction) .

Q. How can researchers address contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from:

  • Protein Binding : Use equilibrium dialysis to measure free fraction in plasma vs. buffer .
  • Metabolic Instability : Compare in vitro IC50_{50} (cell-free assays) with in vivo efficacy; if inactive in vivo, investigate rapid clearance via metabolite profiling .
  • Species-Specific Differences : Cross-test in humanized models or primary cells from multiple species .

Q. What strategies can optimize the synthetic yield of this compound while minimizing byproducts like sulfoxide or hydrolyzed derivatives?

  • Methodological Answer :

  • Protecting Groups : Temporarily shield reactive sites (e.g., acetamide NH) during sulfur-based reactions .
  • Catalytic Systems : Use Pd/C or nickel catalysts for selective reductions, avoiding over-reduction of nitro groups .
  • Byproduct Monitoring : Track sulfoxide formation via TLC (Rf comparison) or LC-MS and adjust oxidation conditions (e.g., lower O2_2 exposure) .

Q. How can computational models predict the environmental impact and biodegradation pathways of this compound?

  • Methodological Answer :

  • QSAR Modeling : Estimate octanol-water partition coefficients (LogP) and biodegradability using EPI Suite .
  • Hydrolysis Pathways : Simulate breakdown products under environmental pH (4–9) via Gaussian-based DFT calculations .
  • Ecotoxicity Assays : Algae or Daphnia magna assays to determine EC50_{50} values for regulatory risk assessment .

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